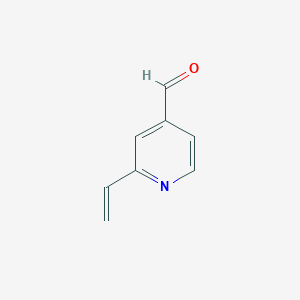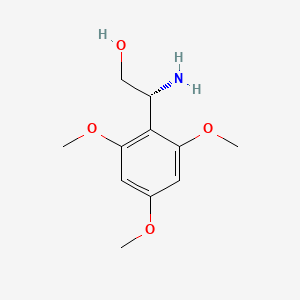
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4. It is a derivative of phenethylamine and contains a trimethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding oxime using hydroxylamine hydrochloride in the presence of a base.
Reduction: The oxime is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Final Product: The resulting amine is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted amines and amides
Applications De Recherche Scientifique
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one
- 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one
- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Uniqueness
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethoxyphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-amino-1-(2,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3 |
Clé InChI |
OKHWAWJVUWQUDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)CN)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
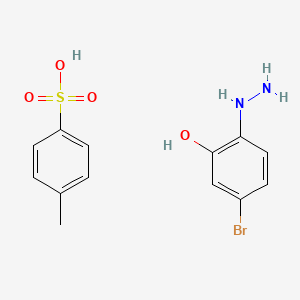
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)
![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)
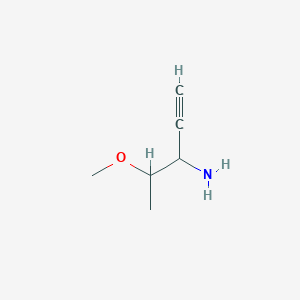
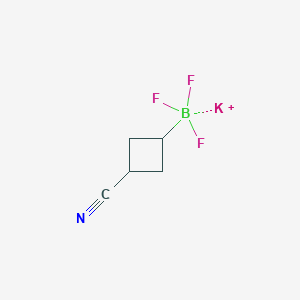


![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

